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Introduction to FesC and Its Surface Properties

Iron carbide (FesC), commonly known as cementite, is a fundamental compound in steel materials and an
increasingly important functional material in heterogeneous catalysis and energy applications. FesC
possesses an orthorhombic crystal structure with space group Pnma (No. 62), containing 16 atoms per unit
cell (12 Fe atoms and 4 C atoms) arranged in two distinct Wyckoff positions [1] [2]. The iron atoms occupy
both 4c (Fes) and 8d (Feg) positions, which exhibit different coordination environments and bonding
characteristics with carbon atoms [2]. This structural complexity creates diverse surface terminations with
varying reactivities, making FesC an intriguing subject for computational surface science investigations

using Density Functional Theory (DFT).

The surface-dependent properties of FesC significantly influence its performance in practical applications.
First-principles calculations have revealed that FesC surfaces generally exhibit metallic character with partial
polar covalent bonding contributions due to charge transfer from iron to carbon atoms [3]. Surface energies
of low-index FesC facets typically range between 2.0-2.5 J/m?, with the (001) surface being the most stable
and the (100) surface the least stable [3]. The stability of FesC surfaces correlates strongly with localized Fe-
C bonding, surface smoothness, and uniform coordination environments at the surface [3]. Understanding
these fundamental surface properties through DFT calculations provides crucial insights for designing FesC-

based materials with enhanced catalytic performance and stability.
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Computational Methodologies

DFT Parameters and Software

Table 1: Standard DFT Parameters for FesC Surface Calculations

Parameter Category Specific Settings Typical Values/Methods

Software Packages Primary Code VASP [4] [2], ABINIT [1]
Pseudopotentials PAW [4] [1], Ultrasoft Vanderhbilt [2]

Exchange-Correlation Functional GGA-PBE [4] [1], GGA-RPBE [4]
Dispersion Correction D3 [4]

Basis Set Plane-wave Cutoff 400-500 eV [4]

Spin Treatment Polarization Spin-polarized [4] [2]

k-point Sampling Scheme Monkhorst-Pack [2]
Mesh Density 3x3x1 [2]

Electronic Minimization Algorithm Pulay mixing [1]

Geometry Optimization Algorithm BFGS [1]

Successful DFT investigations of FesC surfaces require careful parameter selection and methodological
validation. Most studies employ the Generalized Gradient Approximation (GGA) with the Perdew-
Burke-Ermnzerhof (PBE) functional to accurately describe the electronic structure of FesC, which exhibits
both metallic and covalent bonding characteristics [4] [1]. For surface calculations, spin-polarized DFT is
essential as FesC is ferromagnetic at room temperature [2]. The Projector Augmented-Wave (PAW)
method typically provides the balance between computational efficiency and accuracy needed for these

systems [4] [1]. A plane-wave cutoff energy of 400-500 eV generally provides sufficient basis set
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completeness, while k-point sampling using the Monkhorst-Pack scheme with a mesh density adapted to the

surface supercell size ensures proper Brillouin zone integration [4].

Surface Energy Calculations

The surface energy (y) is a fundamental property that quantifies the stability of different surface

terminations of FesC. This parameter can be calculated using the formula:
Y = (Esiab - NxEeuik) / (2%A)

where Esiab is the total energy of the surface slab model, Esuik is the bulk energy per formula unit, N is the
number of formula units in the slab, A is the surface area, and the factor of 2 accounts for the two surfaces in
a symmetric slab model [2] [3]. DFT calculations predict that FesC surface energies range from 2.0 to 2.5
J/m2, which interestingly are generally lower than the surface energies of pure bcc iron surfaces, providing a
driving force for cementite formation at iron surfaces [3]. The relative stability of different surfaces follows
the order: (001) > (110) > (011) > (101) > (010) > (111) > (100), with the (001) surface being the most stable

due to its optimal Fe-C bonding configuration and coordination environment [3].

Table 2: Surface Energies and Stability of Low-Index Fe3C Facets

Surface Facet Surface Energy (J/m?) Relative Stability Key Characteristics

(001) ~2.0 Most Stable Optimal Fe-C bonding, smooth surface
(110) ~2.1 High Moderate coordination

(011) ~2.2 Medium-High Mixed coordination

(101) ~2.3 Medium Irregular atomic arrangement

(010) ~2.3 Medium Exposed carbon sites

(111) ~2.4 Low High energy configuration

(100) ~2.5 Least Stable Broken bonds, rough termination
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Application Cases

Catalysis and Surface Reactions

FesC-based catalysts have demonstrated remarkable performance in CO2 hydrogenation and conversion
processes. In Fischer-Tropsch Synthesis (FTS), FesC surfaces play a crucial role in activating CO2 and
facilitating its transformation into valuable hydrocarbons [4]. DFT calculations have revealed that defect
engineering significantly enhances the catalytic performance of Fe surfaces by creating adatoms and edge
sites that lower activation barriers for key reaction steps [4]. For instance, on defective Fe(100) surfaces with
adatoms (Fead-Fe(100)), the activation energy for direct CO2 dissociation decreases to approximately 0.83
eV, making this pathway competitive with the formate-mediated route [4]. These computational insights

guide the rational design of defect-rich catalysts with optimized performance.

In CO2 hydrogenation to olefins, metastable iron carbides like e-Fe2C have shown particularly promising
performance, with DFT calculations helping to elucidate stabilization strategies. Recent studies demonstrate
that potassium ion (K*) promoters modulate the surface carbon chemical potential (uC), enabling the
controllable synthesis of metastable e-Fe2C from Fez2N precursors [5]. The K* modification enhances surface
HC by facilitating the dehydration process that generates active *CO and *C species, thereby lowering the
carburization temperature and increasing catalyst stability [5]. This strategic stabilization approach, guided
by computational insights, has yielded catalysts with remarkable olefin selectivity (42.3%) and extended

operational durability exceeding 36 hours in continuous testing [5].

Energy Storage Systems

FesC-based materials have emerged as efficient electrocatalytic mediators in advanced energy storage
systems, particularly lithium-sulfur (Li-S) batteries. DFT calculations have been instrumental in
understanding how FesC nanoparticles coupled with atomic Fe-Na sites (FesC-FeSAC composites) regulate
polysulfide conversion through optimized redox-cascade electrocatalysis [6]. Computational studies reveal
that the electronic structure regulation between Fe3C and adjacent Fe-Na sites enhances delocalization in
the Fe 3d orbitals, leading to improved interfacial electron transfer and strengthened d-p orbital hybridization
with sulfur species [6]. This synergistic effect significantly enhances the adsorption of lithium polysulfides

(LiPSs) and catalyzes their stepwise conversion during battery operation.
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The tandem catalysis mechanism in FesC-FeSAC systems involves distinct roles for different active sites,
as revealed by combined DFT calculations and experimental validation. Fe single atoms primarily promote
the reduction conversion from solid Ss to soluble Li2Sa, while FesC sites exhibit strong adsorption affinity
for soluble long-chain polysulfides and catalyze the precipitation of Li2S [6]. This division of labor creates
an efficient redox-cascade process that continuously drives both lithiation and delithiation conversions.
Batteries incorporating this designed electrocatalyst demonstrate exceptional performance, including a high
discharge capacity of 953 mAh g~ after 200 cycles at 0.2 C and outstanding rate capability of 756 mAh g1
at 5 C, even under high sulfur loadings of 5.8-6.6 mg cm~2 [6].

Environmental Applications

FesC-based catalysts have shown significant potential in environmental remediation applications,
particularly in heterogeneous Fenton-like reactions for wastewater treatment. DFT calculations have been
crucial in understanding how surface modification strategies such as sulfidation enhance H202 activation
by modulating the electronic structure of Fe active sites [7]. In pristine FesC, the Fe sites possess low
electron density, favoring the formation of Oz~ rather than the more reactive *OH radicals, resulting in
suboptimal pollutant degradation performance [7]. Surface sulfidation to create FeS2z layers on FesC
transforms this behavior by increasing the electron density of Fe active sites, thereby improving H202
activation efficiency and generating a combination of reactive oxygen species (*OH, Oz¢~, and '0z2) for

enhanced contaminant removal [7].

The effectiveness of sulfidated FesC catalysts has been demonstrated in the degradation of pharmaceutical
contaminants such as acetaminophen (APAP), where the pseudo-first-order kinetic constant (kobs)
increased 5.44-fold compared to non-sulfidated catalysts [7]. This significant enhancement stems from
improved H20:2 utilization, which rose from 9.3% to 54.6% after sulfidation [7]. DFT calculations further
reveal that the incorporated sulfur species serve as electron donors and electron shuttles, facilitating the
critical conversion of Fe(IIl) to Fe(Il) and thereby promoting the generation of *OH radicals [7]. These
computational insights provide a foundation for designing highly efficient FesC-based environmental

catalysts with tailored electronic structures.

Computational Protocols
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Surface Modeling Workflow

The following diagram illustrates the comprehensive workflow for modeling FesC surfaces and their

reactions using DFT methods:
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Gtan: FesC Surface Modeling]

l

Bulk Structure Optimization
* Lattice parameters
* Magnetic moments
* Cohesive energy

l

Surface Cleavage & Slab Model
* Low-index facets
« Slab thickness > 4 layers
* Vacuum > 15 A

l

Surface Termination Analysis
 Multiple possible terminations
* Surface energy calculations

Adsorbate Placement
 Multiple adsorption sites
* Coverage considerations

Geometry Relaxation
» Force convergence < 0.02 eV/A
* Electronic convergence < 107> eV

Electronic Structure Analysis
* DOS/PDOS
* Bader charges
* Reaction pathways

l

Experimental Validation
* XRD, XPS, XAS
* Catalytic performance
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Figure 1: DFT Workflow for FesC Surface Reaction Studies

Step-by-Step Computational Procedure

e Bulk Structure Optimization: Begin with optimizing the bulk FesC structure to obtain accurate
lattice parameters and internal coordinates. Use the experimental orthorhombic structure (space group
Pnma) as the initial configuration [1] [2]. Employ a fine k-point mesh (e.g., 8x8x4 for the primitive
cell) and ensure full convergence of total energy, forces, and stresses. Validate the optimized structure
by comparing calculated lattice parameters with experimental values (a ~# 5.09 A, b~ 6.74 A, c = 4.52

A) and magnetic moments (~1.45-1.59 pB per Fe atom) [2].

e Surface Slab Generation: Create surface models by cleaving the optimized bulk structure along
desired crystallographic directions. For low-index surfaces such as (001), (010), and (100), construct
symmetric slab models with sufficient thickness (typically 4-8 atomic layers) separated by a vacuum
region of at least 15 A to minimize spurious interactions between periodic images [2] [3]. For each
surface orientation, consider multiple possible terminations and select the most stable based on surface

energy calculations.

o Adsorption Site Analysis: Identify potential adsorption sites on the FesC surface, including top,
bridge, hollow, and multifold coordination sites. For each adsorbate (e.g., CO2, H20, H2), test
multiple initial configurations to ensure comprehensive sampling of the potential energy surface. For
molecular adsorbates with multiple orientations, such as COz, consider both linear and bent

configurations to properly capture activation behavior [4].

o Transition State Location: For surface reactions, locate transition states using methods such as the
Nudged Elastic Band (NEB) or Dimer methods. Use at least 5-7 images for NEB calculations and
ensure that the maximum force on each image is converged to < 0.05 eV/A. Verify that each transition

state has exactly one imaginary frequency along the reaction coordinate [4].

e Electronic Structure Analysis: Calculate projected density of states (PDOS), charge density

differences, Bader charges, and d-band centers to understand the electronic factors governing surface
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reactivity. For FesC systems, pay particular attention to the d-band center position relative to the

Fermi level, as this parameter strongly correlates with adsorption energy and catalytic activity [6] [7].

o Experimental Validation: Where possible, correlate computational predictions with experimental
characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) for surface composition,
X-ray Absorption Spectroscopy (XAS) for local coordination environment, and catalytic performance

measurements for validation of predicted activities [5] [7].

Summary and Future Perspectives

DFT calculations have proven invaluable for understanding the surface properties and reactivity of FesC
across diverse applications. The orthorhombic crystal structure of FesC creates distinct surface terminations
with energies ranging from 2.0-2.5 J/m?, with the (001) facet being the most stable [2] [3]. Standard
computational protocols employing GGA-PBE functionals, PAW pseudopotentials, and spin-polarized
calculations reliably predict both structural and electronic properties that govern FesC performance in

applications ranging from CO2 hydrogenation to energy storage and environmental remediation [4] [6] [7].

Future methodological developments will likely enhance the accuracy and predictive power of FesC surface
calculations. Advanced functionals such as meta-GGA and hybrid functionals may provide improved
descriptions of electronic structure and adsorption energetics, particularly for systems with strong correlation
effects. Machine learning potentials could enable longer time scales and larger system sizes while
maintaining DFT-level accuracy, facilitating the study of complex surface processes such as carbon
segregation and phase transformation. The integration of multi-scale modeling approaches will further
bridge the gap between atomistic simulations and experimental observables, accelerating the design of next-

generation FesC-based materials for catalytic and energy applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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